

# 5-Bromo-6-methylpicolinonitrile chemical properties

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## Compound of Interest

Compound Name: *5-Bromo-6-methylpicolinonitrile*

Cat. No.: *B1531194*

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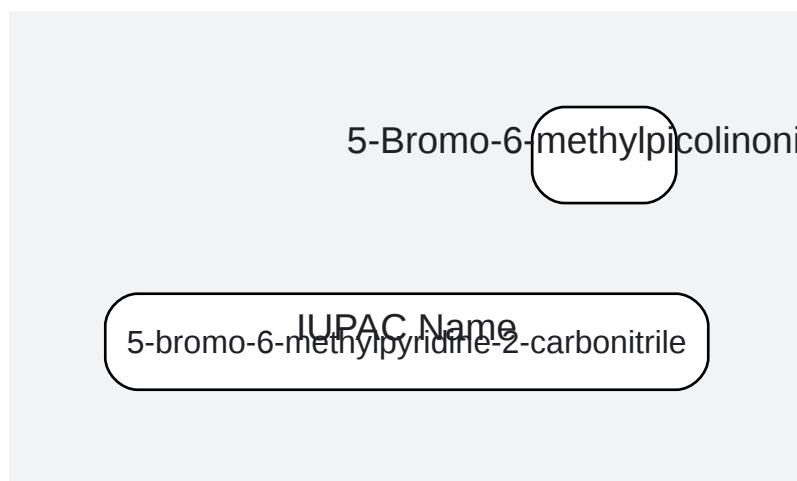
## Core Chemical Identity and Physicochemical Profile

**5-Bromo-6-methylpicolinonitrile** is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a nitrile group, and a methyl group attached to the pyridine core. This strategic arrangement makes it a valuable intermediate for introducing a 6-methylpyridine-2-carbonitrile moiety into larger, more complex molecules.

The bromine at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, the nitrile at the 2-position serves as a versatile handle for conversion into amines or carboxylic acids, and the methyl group at the 6-position can influence solubility and steric interactions.

## Chemical Structure and Identifiers

The fundamental identity of this compound is established by its structure and standardized chemical identifiers.



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Caption: Chemical structure and IUPAC name.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	<b>1173897-86-3</b>	<a href="#">PubChem[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">PubChem[1]</a>
Molecular Weight	197.03 g/mol	<a href="#">PubChem[1]</a>
IUPAC Name	5-bromo-6-methylpyridine-2-carbonitrile	<a href="#">PubChem[1]</a>
SMILES	CC1=C(C=CC(=N1)C#N)Br	<a href="#">PubChem[1]</a>

| InChIKey | NFJCCSONEBUNGR-UHFFFAOYSA-N | [PubChem\[1\]](#) |

## Physicochemical Properties

The physical properties of a compound are critical for planning experiments, including solvent selection, reaction temperature, and purification methods.

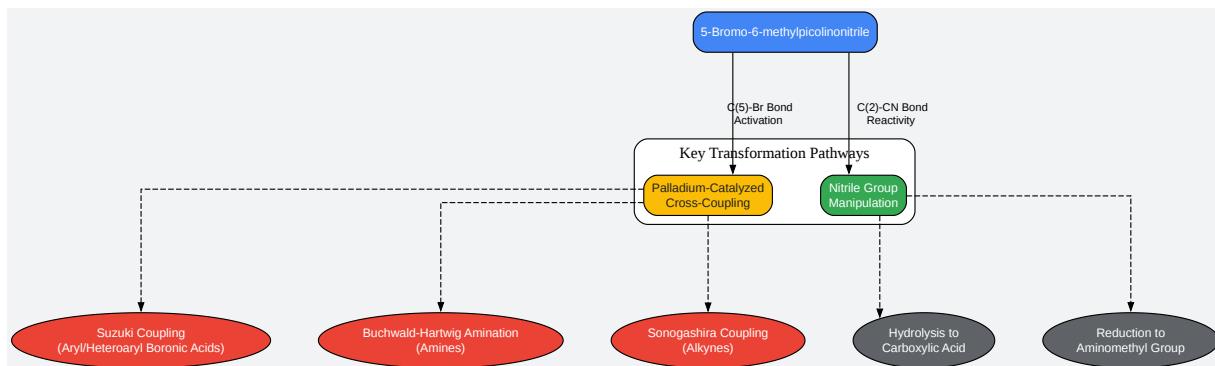
Table 2: Physicochemical Data

Property	Value	Notes
Appearance	<b>White to off-white solid</b>	<b>General observation for similar compounds.</b>
Melting Point	Data not available	Not specified in provided sources. <a href="#">[2]</a>
Boiling Point	Data not available	Not specified in provided sources. <a href="#">[2]</a>
Solubility	Soluble in common organic solvents (e.g., DMF, Dioxane, Ethyl Acetate)	Inferred from typical reaction conditions.

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed and sealed in a dry environment. | Sunway Pharm Ltd[\[2\]](#), TCI AMERICA[\[3\]](#) |

## Reactivity Profile and Synthetic Utility

The synthetic value of **5-Bromo-6-methylpicolinonitrile** stems from the orthogonal reactivity of its functional groups. The pyridine ring, being electron-deficient, influences the reactivity of its substituents. The bromine atom at an electron-poor position is an excellent electrophile for cross-coupling, while the nitrile group offers a pathway to other key functional groups.



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Caption: Synthetic utility workflow of **5-Bromo-6-methylpicolinonitrile**.

## Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is the primary site for building molecular complexity. Its susceptibility to oxidative addition by a Palladium(0) catalyst is the entry point to a host of C-C and C-N bond-forming reactions. This is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of compound libraries. The quinoline scaffold, for instance, is a privileged structure in drug discovery, and bromo-substituted precursors are essential for its elaboration.

[4]

**Causality:** The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the C-Br bond more polarized and thus more reactive towards the electron-rich Pd(0) catalyst, facilitating the initial step of the catalytic cycle.

**Exemplary Protocol:** Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for coupling an arylboronic acid with **5-Bromo-6-methylpicolinonitrile**. Researchers must optimize conditions for specific substrates.

- Objective: To synthesize 5-aryl-6-methylpicolinonitrile derivatives.
- Principle: A palladium catalyst, in the presence of a base, facilitates the coupling of the aryl group from an organoboron species to the pyridine ring.[5]

#### Materials:

- **5-Bromo-6-methylpicolinonitrile** (1.0 eq)
- Arylboronic acid (1.1 - 1.5 eq)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 5 mol%)
- Base (e.g.,  $\text{K}_3\text{PO}_4$  or  $\text{K}_2\text{CO}_3$ , 2.0 - 3.0 eq)
- Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
- Nitrogen or Argon gas supply

#### Procedure:

- To a Schlenk flask, add **5-Bromo-6-methylpicolinonitrile** (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add the palladium catalyst under a positive flow of inert gas.
- Add the degassed solvent system via syringe.
- Stir the reaction mixture at 85-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst.

- Wash the organic layer with water and brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

## Transformations of the Nitrile Group

The nitrile group is a highly versatile functional group that can be converted into other key moieties.

- Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (6-methyl-5-bromopicolinic acid), a key intermediate for amide couplings or other transformations.
- Reduction: The nitrile can be reduced to a primary amine ( (5-bromo-6-methylpyridin-2-yl)methanamine) using reducing agents like  $\text{LiAlH}_4$  or catalytic hydrogenation. This introduces a basic center and a flexible linker.

These transformations highlight the compound's role as a bifunctional intermediate, where the bromine can be reacted first, followed by modification of the nitrile, or vice-versa, depending on the desired synthetic strategy.

## Applications in Research and Development

While specific applications of **5-Bromo-6-methylpicolinonitrile** are often proprietary, its structural motifs are prevalent in several areas of research. Its value lies in providing a rigid, functionalized pyridine core.

- Medicinal Chemistry: Pyridine-based structures are central to countless pharmaceuticals. This intermediate is ideal for synthesizing kinase inhibitors, GPCR modulators, and other biologically active molecules. The related compound, Methyl 5-bromo-6-methylpicolinate, serves as a key intermediate for diverse therapeutic agents. The nitrile group itself, or its derivatives (amines, amides), can act as crucial hydrogen bond donors or acceptors for target protein engagement.
- Agrochemicals: Similar to pharmaceuticals, the agrochemical industry relies on nitrogen heterocycles to develop new herbicides, fungicides, and pesticides.<sup>[6]</sup>

- Materials Science: The rigid and electronically tunable nature of the substituted pyridine ring makes it a candidate for incorporation into organic light-emitting diodes (OLEDs), functional polymers, and advanced coatings.[7]

## Safety, Handling, and Storage

Proper handling of **5-Bromo-6-methylpicolinonitrile** is essential due to its potential hazards. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood.[8]

Table 3: GHS Hazard Classification

Hazard Code	Statement	Class
H302	<b>Harmful if swallowed</b>	<b>Acute toxicity, oral [Warning]</b>
H312	Harmful in contact with skin	Acute toxicity, dermal [Warning]
H315	Causes skin irritation	Skin corrosion/irritation [Warning]
H319	Causes serious eye irritation	Serious eye damage/eye irritation [Warning]
H332	Harmful if inhaled	Acute toxicity, inhalation [Warning]
H335	May cause respiratory irritation	Specific target organ toxicity, single exposure [Warning]

Source: PubChem[1]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US).[9]

- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[3]
- Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If dust is generated, a full-face respirator may be necessary.[9]

#### First Aid Measures:

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[9]
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[3]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]
- If Swallowed: Rinse mouth. Get medical help.[9]

#### Storage and Disposal:

- Storage: Store locked up in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][9]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

## References

- Chemsoc. 5-bromo-3-methylpicolinonitrile | CAS#:156072-86-5. (2025-11-10). [\[Link\]](#)
- PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779. [\[Link\]](#)
- Ningbo Inno Pharmchem Co.,Ltd.
- Ningbo Inno Pharmchem Co.,Ltd.
- Ningbo Inno Pharmchem Co.,Ltd.
- The Royal Society of Chemistry. Supporting Online Material for "A general method for the synthesis of N-heteroaryl-N-hydroxylamines". [\[Link\]](#)
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [\[Link\]](#)

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

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## Sources

- 1. 5-Bromo-6-methylpyridine-2-carbonitrile | C7H5BrN2 | CID 49818779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-6-methylpicolinonitrile - CAS:1173897-86-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbino.com]
- 8. 5-bromo-3-methylpicolinonitrile | CAS#:156072-86-5 | Chemsoc [chemsoc.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
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